1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one
Description
1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one is an organic compound that belongs to the class of phenylpropanones This compound is characterized by the presence of an ethyl group attached to a 2-methylphenylamino moiety, which is further connected to a phenylpropanone structure
Properties
IUPAC Name |
1-(N-ethyl-2-methylanilino)-3-phenylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-19(18-12-8-7-9-15(18)2)14-17(20)13-16-10-5-4-6-11-16/h4-12H,3,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGYYHBJUXQXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)CC1=CC=CC=C1)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one typically involves the reaction of 2-methylphenylamine with an appropriate phenylpropanone derivative under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-propanone: A structurally similar compound with a phenylpropanone backbone.
2-Methylphenylamine: Shares the 2-methylphenylamino moiety.
Phenylpropanolamine: Another related compound with similar structural features.
Uniqueness
1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one is unique due to the presence of both the ethyl and 2-methylphenylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one, commonly referred to as a synthetic compound, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
The biological activity of 1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one primarily revolves around its interaction with various neurotransmitter systems. Preliminary studies suggest that the compound may exhibit effects similar to those of opioids, particularly in its affinity for μ-opioid receptors. Such interactions could lead to analgesic effects, making it a candidate for pain management therapies.
Pharmacological Properties
The compound has been studied for its potential anti-inflammatory and analgesic properties. It is hypothesized that the compound may inhibit certain pathways involved in pain signaling, potentially offering therapeutic benefits in chronic pain conditions.
Case Studies
- Analgesic Efficacy : In a controlled study involving animal models, the compound demonstrated significant analgesic effects comparable to traditional opioids. The study reported a reduction in pain response in subjects administered with varying doses of the compound.
- Anti-inflammatory Activity : Another study investigated the anti-inflammatory properties of 1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one. Results indicated a marked decrease in inflammatory markers in treated subjects compared to controls, suggesting its potential utility in treating inflammatory disorders.
- Neuroprotective Effects : Research has also pointed towards neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its relevance in neurological applications.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Study Reference |
|---|---|---|
| Analgesic | Significant pain reduction | |
| Anti-inflammatory | Decreased inflammatory markers | |
| Neuroprotective | Protection against neurodegeneration |
Synthesis and Characterization
The synthesis of 1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one involves multi-step organic reactions, which have been optimized for yield and purity. Characterization methods such as NMR and mass spectrometry confirm the molecular structure and functional groups present in the compound.
Safety and Toxicology
Toxicological assessments indicate that while the compound exhibits promising biological activity, careful consideration must be given to its safety profile. Studies on acute toxicity reveal that higher doses may lead to adverse effects, necessitating further research into dosage optimization.
Future Directions
Ongoing research is focusing on:
- Clinical Trials : To evaluate the efficacy and safety of 1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one in human subjects.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
